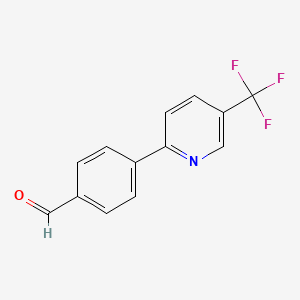

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXWMOPSHGIWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376917 | |

| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871252-64-1 | |

| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

Introduction

This compound (CAS No. 871252-64-1) is a bifunctional organic compound of significant interest in contemporary chemical research, particularly within the domains of medicinal chemistry and materials science. This molecule serves as a critical building block, integrating three key structural motifs: an electrophilic benzaldehyde, a heteroaromatic pyridine ring, and an electron-withdrawing trifluoromethyl (-CF3) group. The aldehyde functionality provides a reactive handle for a multitude of synthetic transformations, including reductive aminations, condensations, and oxidations.[1] The pyridine core imparts specific steric and electronic properties, influencing solubility, crystal packing, and potential for metal coordination.

Crucially, the trifluoromethyl substituent profoundly impacts the molecule's overall characteristics. The -CF3 group is known to enhance metabolic stability and increase lipophilicity, properties that are highly desirable in drug development to improve a candidate's pharmacokinetic profile and membrane penetration.[1] Consequently, this compound is a valuable intermediate for synthesizing complex molecules, including potential anticancer and antimicrobial agents, and has been investigated in the context of PARP enzyme inhibition.[1] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their validation, designed for researchers and drug development professionals.

Chemical Identity and Structural Features

The unique properties of this compound arise directly from its molecular architecture.

-

Molecular Weight: 251.20 g/mol [1]

-

Structure:

The structure consists of a benzaldehyde ring substituted at the 4-position with a 5-(trifluoromethyl)pyridin-2-yl group.

Causality of Functional Groups:

-

Benzaldehyde Moiety: The aldehyde group (-CHO) is the primary site of reactivity for nucleophilic addition and condensation reactions, making it a versatile anchor point for synthetic elaboration.[1]

-

Pyridine Ring: As a heteroaromatic system, the pyridine nitrogen atom is weakly basic. However, its basicity is significantly attenuated by the strong electron-withdrawing effect of the adjacent trifluoromethyl group.

-

Trifluoromethyl Group (-CF3): This group is a powerful modulator of electronic properties. Its inductive effect makes the pyridine ring electron-deficient. In a pharmaceutical context, it often enhances binding affinity to biological targets and improves metabolic stability by blocking potential sites of oxidative metabolism.[1]

Core Physicochemical Properties

The quantitative physicochemical data for this compound are essential for its application in synthesis and formulation.

| Property | Value / Description | Source(s) |

| Appearance | Solid at standard temperature and pressure. | Inferred from Melting Point |

| Melting Point | 91–93 °C | [1] |

| Solubility | Expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform (CHCl₃), and Dichloromethane (DCM). Poor solubility in aqueous media is anticipated due to its lipophilic nature. | Structural Inference |

| pKa | Not experimentally reported. The pyridine nitrogen is the primary basic center. Its pKa is expected to be significantly lower than that of unsubstituted pyridine (~5.2) due to the strong electron-withdrawing nature of the -CF3 group. | Chemical Principle |

| Purity (Commercial) | Typically available at ≥95% purity. | [1][3] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. While specific spectra are proprietary, the expected features are outlined below based on established principles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: An aldehydic proton (CHO) is expected to appear as a singlet at a highly deshielded chemical shift (δ 9.5-10.5 ppm). The aromatic region (δ 7.0-9.0 ppm) would display a complex series of doublets and triplets corresponding to the protons on the benzaldehyde and pyridine rings.

-

¹³C NMR: The spectrum would be characterized by a carbonyl carbon (C=O) signal around δ 190-195 ppm. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to C-F coupling. Aromatic carbons would resonate in the typical δ 120-160 ppm range.

-

¹⁹F NMR: A sharp singlet is expected, characteristic of the -CF₃ group.[4]

-

-

Mass Spectrometry (MS):

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 251. Key fragmentation patterns would likely include the loss of the formyl radical (-CHO, M-29) and other fragments corresponding to the stable aromatic structures.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would prominently feature a strong absorption band around 1700-1710 cm⁻¹, characteristic of the C=O stretch of an aromatic aldehyde. Strong bands corresponding to C-F stretching vibrations are expected in the 1100-1350 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

-

Stability, Handling, and Reactivity

-

Stability: The aldehyde functional group is susceptible to air oxidation, which converts it to the corresponding carboxylic acid.[1] Therefore, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.[1]

-

Handling: The compound is classified as an irritant.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

-

Reactivity:

-

Oxidation: The aldehyde can be readily oxidized to 4-(5-(trifluoromethyl)pyridin-2-yl)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄).[1]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. This is the basis for reactions such as Schiff base formation with primary amines, Wittig reactions with phosphorus ylides, and aldol condensations.[5]

-

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following validated protocols are provided for the determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard melting point apparatus to determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow range (0.5-1.0 °C) is indicative of high purity.

Caption: Workflow for Thermodynamic Solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a precise volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" is confirmed by the visible presence of undissolved solid.

-

Equilibration: Seal the vial and place it in a shaker bath at a controlled temperature (e.g., 37 °C) for at least 24 hours to allow the system to reach equilibrium. [6]3. Separation: Remove the vial and allow it to stand. Separate the saturated solution (supernatant) from the excess solid by centrifugation followed by filtration through a 0.22 µm syringe filter to ensure no particulate matter remains.

-

Analysis: Prepare a standard curve of the compound at known concentrations. Dilute an aliquot of the filtered supernatant and analyze it using a validated HPLC-UV method.

-

Calculation: Use the standard curve to determine the concentration of the compound in the supernatant. This value is the equilibrium solubility.

pKa Determination (UV-Vis Spectrophotometry)

This method is effective for compounds containing a chromophore near the ionization site, as protonation or deprotonation will alter the UV-Vis absorption spectrum. [7]

Caption: Workflow for pKa Determination via UV-Vis.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a series of buffer solutions with known pH values (e.g., from pH 1 to 7 in 0.5 pH unit increments). Prepare a stock solution of the compound in a water-miscible organic solvent like methanol.

-

Spectral Measurement: For each buffer, add a small, identical aliquot of the stock solution to ensure the final concentration is constant. Measure the UV-Vis absorbance spectrum for each pH point.

-

Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the fully protonated and neutral forms is maximal. [7]4. Data Plotting: Plot the absorbance at the selected wavelength against the pH of each buffer.

-

pKa Calculation: The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH where the concentrations of the protonated and neutral species are equal. [7]

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties are dictated by the interplay of its constituent functional groups. Its defined melting point, reactivity profile, and spectroscopic signatures make it a reliable intermediate for complex organic synthesis. The presence of the trifluoromethyl group is particularly noteworthy, conferring properties that are highly advantageous in the design of bioactive molecules. The standardized protocols provided herein offer a robust framework for researchers to independently verify these properties, ensuring data quality and consistency in drug discovery and development pipelines.

References

- Benchchem. This compound | 871252-64-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENfjpnJq9TNvHNMfGSeVjUEcf5WmYQ6q4kgR7x8y__hQEHym9q4qsJ28GDFzBGy6yk34g-tVdO-altrL6qihfcahTY3vOwJL-tyMzbkhEMQg9FLEDOxoFB-CpvbBlJ04_TX6bvxA==]

- Sigma-Aldrich. 4-(2-Pyridyl)benzaldehyde 97 127406-56-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/639702]

- BuyersGuideChem. 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | C13H8F3NO. [URL: https://www.buyersguidechem.com/cas/871252-64-1.html]

- Alchem Pharmtech. CAS 871252-64-1 | this compound. [URL: https://www.alchempharmtech.com/product/cas-871252-64-1]

- MedchemExpress.com. 4-Pyridin-2-yl-benzaldehyde | Biochemical Reagent. [URL: https://www.medchemexpress.com/4-pyridin-2-yl-benzaldehyde.html]

- PubChem. 4-Fluoro-2-methoxy-5-(pyridin-3-yl)benzaldehyde | C13H10FNO2. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177821171]

- Blazechem. CAS RN 103962-21-6 | 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde. [URL: https://www.blazechem.com/cas-103962-21-6]

- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.

- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [URL: https://www.cif.iastate.

- University of Babylon. experiment (1) determination of melting points. [URL: https://www.uobabylon.edu.

- Chemazon. Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry. [URL: https://www.youtube.

- Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [URL: https://www.raytor.

- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [URL: https://www.rsc.

- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8008409/]

- Chemistry LibreTexts. 4.7: NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/04%3A_Alkenes/4.07%3A_NMR_Spectroscopy]

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [URL: https://rheolution.com/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o/]

- National Institutes of Health. Development of Methods for the Determination of pKa Values - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3655447/]

- PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde. [URL: https://www.prepchem.com/synthesis-of-4-trifluoromethyl-benzaldehyde]

- University of Colorado Boulder. pKa Data Compiled by R. Williams. [URL: https://www.colorado.

- Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [URL: https://rsc.li/books/gateway/9781788018949/chapter/1/nmr-spectroscopy-of-small-molecules-in-solution]

- Chaffey College. Experiment 1 - Melting Points. [URL: https://www.chaffey.edu/chemistry/general/chem_12b_labs/melting_points.pdf]

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. [URL: https://www.wuxiapptec.com/insights/4-ways-drug-solubility-testing-helps-discovery-development]

- ResearchGate. What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Request PDF. [URL: https://www.researchgate.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624383]

- ChemicalBook. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/454-89-7_1HNMR.htm]

- JEOL USA Inc. NMR Basics for the absolute novice. [URL: https://www.jeolusa.com/PRODUCTS/Nuclear-Magnetic-Resonance/NMR-Basics-for-the-absolute-novice]

- University of Calgary. Melting point determination. [URL: https://chem.ucalgary.

- BMG LABTECH. Drug solubility: why testing early matters in HTS. [URL: https://www.bmglabtech.

- PubChem. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67996]

- FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [URL: https://fulir.irb.hr/2778/1/acta.chem.slov.2016.63.1.185-196.pdf]

- National Institutes of Health. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381676/]

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [URL: https://www.hymasynthesis.com/new_products.html]

- BYJU'S. Determination Of Melting Point Of An Organic Compound. [URL: https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/]

- The Royal Society of Chemistry. Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- New Journal of Chemistry (RSC Publishing). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj01977a]

- WorldOfChemicals. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. [URL: https://www.worldofchemicals.com/391/chemistry-articles/the-synthesis-and-utility-of-4-trifluoromethylbenzaldehyde-in-organic-chemistry.html]

Sources

- 1. This compound | 871252-64-1 | Benchchem [benchchem.com]

- 2. 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | C13H8F3NO - BuyersGuideChem [buyersguidechem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data (NMR, IR, Mass Spec) of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

An In-Depth Technical Guide to the Spectral Analysis of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. As a critical building block in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers in synthesis, process development, and quality control.[1][2] The presence of distinct structural motifs—a 1,4-disubstituted benzene ring, a substituted pyridine ring, and a highly electronegative trifluoromethyl group—gives rise to a unique and interpretable spectral fingerprint.[3]

This document is structured to provide not just raw data, but a deep-dive into the interpretation of these spectra, grounded in established spectroscopic principles and comparative analysis with structurally related molecules. The experimental protocols detailed herein represent industry-standard methodologies for achieving high-fidelity analytical results.

Molecular Structure and Key Features

This compound (CAS No. 871252-64-1) is a solid with a molecular weight of 251.21 g/mol .[4] Its structure links a benzaldehyde moiety to a pyridine ring at the 2-position, with a trifluoromethyl group at the 5-position of the pyridine. The trifluoromethyl group acts as a strong electron-withdrawing group, significantly influencing the electronic environment of the entire molecule and, consequently, its spectral properties.[3]

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for full characterization.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-second relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the four protons on the benzaldehyde ring, and the three protons on the pyridine ring. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the aldehyde and trifluoromethyl substituents.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~10.10 | s | - | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and typically appears as a singlet far downfield.[5] |

| ~8.75 | d | ~2.0 | 1H | Pyridine H-6 | Adjacent to the nitrogen and deshielded by the CF₃ group; shows small coupling to H-4. |

| ~8.10 | dd | ~8.4, 2.0 | 1H | Pyridine H-4 | Coupled to both H-3 and H-6. Deshielded by the adjacent CF₃ group. |

| ~8.05 | d | ~8.2 | 2H | Benzaldehyde (ortho to -CHO) | Deshielded by the electron-withdrawing aldehyde group. Coupled to meta protons. |

| ~7.90 | d | ~8.2 | 2H | Benzaldehyde (meta to -CHO) | Coupled to ortho protons. Shifted slightly upfield relative to the ortho protons. |

| ~7.80 | d | ~8.4 | 1H | Pyridine H-3 | Coupled to H-4. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The trifluoromethyl group will cause the C-5 carbon of the pyridine ring to appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~192.5 | C=O (Aldehyde) | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[6] |

| ~158.0 | Pyridine C-2 | Carbon attached to the benzaldehyde ring and adjacent to nitrogen. |

| ~148.5 (q, J ≈ 35 Hz) | Pyridine C-5 | Carbon bearing the CF₃ group, split into a quartet by the three fluorine atoms.[7] |

| ~139.0 | Benzaldehyde C-4 | Quaternary carbon attached to the aldehyde group. |

| ~137.0 | Pyridine C-6 | Carbon adjacent to nitrogen. |

| ~135.0 | Benzaldehyde C-1 | Quaternary carbon attached to the pyridine ring. |

| ~130.0 | Benzaldehyde (ortho to -CHO) | Aromatic CH carbons. |

| ~129.5 | Benzaldehyde (meta to -CHO) | Aromatic CH carbons. |

| ~124.0 | Pyridine C-4 | Aromatic CH carbon. |

| ~122.0 (q, J ≈ 274 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself, appearing as a quartet with a large C-F coupling constant.[8] |

| ~121.0 | Pyridine C-3 | Aromatic CH carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the aldehyde, the aromatic rings, and the C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Presentation: The final spectrum is usually presented as % Transmittance versus Wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3080-3030 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds in the benzene and pyridine rings.[9] |

| ~2820 & ~2720 | Medium, Sharp | Aldehyde C-H Stretch (Fermi Doublet) | A pair of bands characteristic of the C-H stretch of an aldehyde group.[10] |

| ~1705 | Strong, Sharp | C=O Stretch (Aldehyde) | The strong carbonyl absorption is a key diagnostic peak for aldehydes. Conjugation with the aromatic ring lowers the frequency slightly from a typical aliphatic aldehyde.[10] |

| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch | Multiple bands corresponding to the skeletal vibrations of the benzene and pyridine rings. |

| ~1320 | Strong | C-F Stretch (Symmetric) | The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorptions.[11] |

| ~1150-1100 | Strong | C-F Stretch (Asymmetric) | A broad and intense region of absorption typical for CF₃ groups. |

| ~840 | Strong | C-H Out-of-Plane Bend | Indicative of 1,4-disubstitution on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) should be observed at m/z 251. The fragmentation pattern will be dictated by the stability of the resulting fragments.

-

Molecular Ion (M⁺): m/z = 251.21 (Calculated for C₁₃H₈F₃NO)

-

Key Fragments:

-

m/z 250 [M-H]⁺: Loss of the aldehydic hydrogen atom, a common fragmentation for aldehydes.[12]

-

m/z 222 [M-CHO]⁺: Loss of the formyl radical (-CHO), leading to a stable bi-aryl cation.[12]

-

m/z 194 [M-CHO-CO]⁺ or [M-CF₃]⁺: Further fragmentation could occur, though loss of CF₃ is less common.

-

m/z 145 [C₅H₃N(CF₃)]⁺: Fragment corresponding to the trifluoromethylpyridine cation.

-

m/z 105 [C₆H₄(CHO)]⁺: Fragment corresponding to the benzaldehyde cation.

-

m/z 77 [C₆H₅]⁺: Phenyl cation, a very common fragment in the mass spectra of benzene derivatives.[12]

-

Sources

- 1. This compound | 871252-64-1 | Benchchem [benchchem.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | 871252-64-1 [sigmaaldrich.com]

- 5. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde, a compound of significant interest in medicinal chemistry and materials science.[1] Given the current lack of extensive, publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed experimental protocols for empirical determination.

Core Concepts: Understanding the Molecular Architecture and its Implications for Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent.[2][3] For this compound, several key structural features dictate its solubility profile:

-

The Aromatic Core: The presence of two aromatic rings, a benzene ring and a pyridine ring, contributes to the molecule's relatively nonpolar character. This suggests a general preference for solubility in organic solvents over aqueous media.

-

The Trifluoromethyl Group (-CF3): This highly electronegative and lipophilic group significantly influences the molecule's properties. The trifluoromethyl group is known to enhance metabolic stability and can increase solubility in non-polar environments.[4][5][6] Its presence is a key factor in predicting the compound's behavior in various organic solvents.

-

The Aldehyde Group (-CHO): The aldehyde functional group introduces a degree of polarity and the potential for hydrogen bonding, which can influence solubility in more polar organic solvents.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.

Physicochemical Properties of this compound

A solid understanding of the compound's fundamental physicochemical properties is essential for any solubility study.

| Property | Value | Reference |

| CAS Number | 871252-64-1 | [4][7] |

| Molecular Formula | C13H8F3NO | [4] |

| Molecular Weight | 251.21 g/mol | [8] |

| Melting Point | 92 - 94 °C | [8] |

| Physical Form | Solid | [8] |

Predictive Analysis of Solubility in Common Organic Solvents

In the absence of direct experimental data, a predictive analysis based on the principle of "like dissolves like" and the known properties of organic solvents can provide valuable guidance.[3] The polarity of the solvent is a primary determinant of its ability to dissolve a given solute.[9]

Solvent Classification and Predicted Solubility

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The predominantly nonpolar aromatic structure of the solute should interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a dipole moment that can interact with the polar aldehyde group and the pyridine nitrogen. The trifluoromethyl group's lipophilicity will also contribute to solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While the aldehyde and pyridine moieties can engage in hydrogen bonding with protic solvents, the large nonpolar surface area of the molecule may limit overall solubility. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a polarity that is well-suited to dissolve compounds with both polar and nonpolar characteristics. |

It is crucial to note that these are predictions. For precise applications, experimental verification is paramount.[7]

Experimental Determination of Solubility: A Step-by-Step Guide

For researchers requiring precise solubility data, the following experimental protocols, based on established methodologies, are provided. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[10][11][12]

The Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation:

-

Accurately weigh an excess amount of this compound.

-

Add the solid to a vial containing a precise volume of the desired organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). It is crucial to ensure that undissolved solid remains present throughout the equilibration period.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE) to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Data Interpretation and Application in Drug Development

The solubility data obtained is critical for various stages of drug development:

-

Lead Optimization: Understanding solubility in different solvents can guide structural modifications to improve a compound's pharmacokinetic properties.

-

Formulation Development: Knowledge of a compound's solubility is essential for developing appropriate dosage forms, whether for oral, parenteral, or topical administration.

-

Process Chemistry: Solubility data informs the selection of solvents for reaction, crystallization, and purification processes.

Logical Relationship Diagram

Caption: The central role of solubility data in drug development.

Safety and Handling Considerations

While specific toxicity data for this compound is limited, it is prudent to handle it with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

References

-

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | C13H8F3NO - BuyersGuideChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 26, 2026, from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Solubility. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved from [Link]

-

Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. Retrieved from [Link]

-

Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. (2018). SciSpace. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 26, 2026, from [Link]

-

Polar Protic and Aprotic Solvents. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of 4-trifluoromethyl benzaldehyde. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

-

Organic Solvents: Complete Guide, Industrial Uses & Safety. (n.d.). Retrieved January 26, 2026, from [Link]

-

The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Retrieved January 26, 2026, from [Link]

-

"Like dissolves like". (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 26, 2026, from [Link]

-

How To Predict Solubility Of Organic Compounds? (2025, February 12). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 26, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

The Strategic deployment of Trifluoromethylpyridine Benzaldehydes in Modern Chemistry: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of trifluoromethylpyridine benzaldehyde derivatives. These compounds represent a pivotal class of synthons, strategically combining the electronically-activated aldehyde functionality with the unique physicochemical properties imparted by the trifluoromethyl-substituted pyridine core. We will delve into the rationale behind their escalating importance in medicinal chemistry, agrochemical development, and materials science. This guide will furnish researchers, scientists, and drug development professionals with not only a robust theoretical framework but also actionable experimental protocols and mechanistic insights to leverage these powerful building blocks in their respective fields.

Introduction: The Synergistic Advantage of the Trifluoromethylpyridine Benzaldehyde Scaffold

The remarkable advancements in fluorine chemistry have revolutionized the landscape of molecular design, particularly in the life sciences and materials science.[1][2] The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, can profoundly modulate the biological and physical properties of a molecule.[3] When this potent functional group is appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold exhibits enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, all of which are highly desirable traits in the development of bioactive compounds and advanced materials.[1][4]

The introduction of a benzaldehyde (or more formally, a carboxaldehyde) functionality onto the TFMP core creates a powerful and versatile synthetic intermediate. The aldehyde group serves as a reactive handle for a vast array of chemical transformations, allowing for the construction of complex molecular architectures. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen synergistically enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity often translates to milder reaction conditions, improved yields, and access to chemical space that might be challenging with less activated aldehydes.

This guide will illuminate the pathways to synthesize these valuable building blocks and explore their subsequent transformations into high-value derivatives with significant potential in various technological domains.

Synthesis of Trifluoromethylpyridine Benzaldehydes: Strategic Considerations

The synthesis of trifluoromethylpyridine benzaldehydes typically commences with the corresponding trifluoromethyl-substituted picolines (methylpyridines). The choice of starting material dictates the final substitution pattern of the aldehyde. The most prevalent and industrially viable methods for synthesizing the trifluoromethylpyridine core include:

-

Vapor-Phase Halogenation/Fluorination: This high-temperature process often involves the reaction of picolines with chlorine and hydrogen fluoride over a catalyst, leading to the formation of chloromethyl and subsequently trifluoromethyl groups.[1][5]

-

Cyclocondensation Reactions: Building the pyridine ring from smaller, fluorine-containing precursors is another powerful strategy.[1] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1]

Once the desired trifluoromethylpicoline is obtained, the methyl group is oxidized to an aldehyde. A classic and effective method for this transformation is the use of selenium dioxide (SeO2).

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxaldehyde via Selenium Dioxide Oxidation

This protocol describes a representative synthesis of a trifluoromethylpyridine benzaldehyde from its picoline precursor.

Materials:

-

2-Methyl-5-(trifluoromethyl)pyridine

-

Selenium dioxide (SeO2)

-

1,4-Dioxane

-

Water

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in 1,4-dioxane/water (e.g., 20:1 v/v), add selenium dioxide (1.1 - 1.5 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the selenium byproduct, washing the pad with ethyl acetate.

-

Combine the filtrate and washings, and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(trifluoromethyl)pyridine-2-carboxaldehyde.

Causality Behind Experimental Choices:

-

Selenium Dioxide: SeO2 is a specific and reliable oxidizing agent for the conversion of benzylic and allylic methyl groups to aldehydes.

-

Dioxane/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic oxidizing agent, facilitating the reaction. The water is also a reactant in the proposed mechanism.

-

Diatomaceous Earth Filtration: This step is crucial for the efficient removal of the precipitated selenium metal byproduct, which can interfere with the workup and purification.

-

Aqueous Workup: The washing steps are essential to remove any remaining SeO2, acidic byproducts, and water-soluble impurities.

Key Applications and Derivative Synthesis

The synthetic utility of trifluoromethylpyridine benzaldehydes is vast. Their activated aldehyde group serves as an electrophilic hub for the construction of a diverse array of molecular scaffolds. Below, we detail some of the most promising applications and provide exemplary protocols for the synthesis of key derivatives.

Medicinal Chemistry: Building Bioactive Heterocycles

In medicinal chemistry, the trifluoromethylpyridine motif is a well-established pharmacophore that can enhance drug-target interactions and improve pharmacokinetic profiles.[1] The benzaldehyde functionality on this scaffold allows for its incorporation into various heterocyclic systems known for their biological activity.

Thiosemicarbazones, formed by the condensation of an aldehyde with thiosemicarbazide, are a class of compounds extensively studied for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[6] The anticancer activity of some thiosemicarbazones is attributed to their ability to chelate metal ions and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[7] The drug Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) has undergone clinical trials for various cancers.[8] The incorporation of a trifluoromethyl group on the pyridine ring is a rational strategy to potentially enhance the efficacy and drug-like properties of these compounds.

Caption: Synthesis of Trifluoromethylpyridine Thiosemicarbazones.

Materials:

-

5-(Trifluoromethyl)pyridine-2-carboxaldehyde

-

Thiosemicarbazide

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 5-(trifluoromethyl)pyridine-2-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of thiosemicarbazide (1.0-1.1 eq) in ethanol to the flask.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux and monitor by TLC. The product often precipitates from the reaction mixture upon formation or cooling.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

Self-Validating System and Mechanistic Insight:

The reaction proceeds via a nucleophilic attack of the primary amine of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine (or Schiff base) linkage of the thiosemicarbazone. The acid catalyst protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The formation of a crystalline product that can be easily isolated and characterized provides a self-validating outcome for the success of the reaction.

Chalcones are another important class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10][11][12] They are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Trifluoromethylpyridine benzaldehydes can be readily employed in the Claisen-Schmidt condensation with an appropriate ketone to furnish trifluoromethylpyridine-containing chalcones.

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Agrochemicals: Engineering Potent and Selective Pesticides

The trifluoromethylpyridine scaffold is a cornerstone in the agrochemical industry, found in numerous herbicides, insecticides, and fungicides.[1][2][13] For example, the insecticide Chlorfluazuron, an insect growth regulator, contains this moiety and functions by inhibiting chitin biosynthesis.[1] Trifluoromethylpyridine benzaldehydes serve as valuable intermediates to construct more complex agrochemicals.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with high stereoselectivity.[14][15] It involves the reaction of an aldehyde with a phosphonate carbanion.[14] This reaction is particularly useful for creating carbon-carbon double bonds, which are present in many agrochemically active molecules. The use of trifluoromethylpyridine benzaldehydes in the HWE reaction allows for the synthesis of novel olefinic compounds that can be screened for pesticidal activity.

Caption: Horner-Wadsworth-Emmons Olefination.

Materials Science: Crafting Novel Functional Materials

The unique electronic properties and thermal stability conferred by the trifluoromethylpyridine group make it an attractive component for advanced materials.[4] The aldehyde functionality allows for the incorporation of this scaffold into polymers, dyes, and other functional materials. For instance, condensation reactions with amines or phenols can lead to the formation of Schiff bases or polymers with interesting optical or thermal properties. The strong electron-withdrawing nature of the trifluoromethylpyridine benzaldehyde can be harnessed to create materials with specific electronic characteristics, such as those used in organic electronics.

Quantitative Data Summary

While specific quantitative data for the biological activity of derivatives of trifluoromethylpyridine benzaldehydes are emerging, the established data for related compounds provide a strong rationale for their investigation.

| Compound Class | Parent Aldehyde | Application | Key Biological/Physical Property |

| Thiosemicarbazones | 3-Aminopyridine-2-carboxaldehyde | Anticancer | T/C value of 246 at 40 mg/kg against L1210 leukemia |

| Chalcones | Various Benzaldehydes | Antimicrobial, Anticancer | Wide range of IC50 values depending on substitution |

| Various Agrochemicals | (Starting from TFMPs) | Herbicides, Insecticides | High efficacy at low application rates |

Conclusion and Future Outlook

Trifluoromethylpyridine benzaldehyde derivatives are poised to become increasingly important building blocks in the synthetic chemist's toolbox. Their synthesis from readily available precursors, combined with the versatile and enhanced reactivity of the aldehyde group, provides a reliable and efficient entry point to a vast chemical space. The proven benefits of the trifluoromethylpyridine scaffold in modulating the properties of bioactive molecules and materials strongly suggest that derivatives of these aldehydes will continue to yield novel compounds with significant potential.

The exploration of these synthons in multicomponent reactions, asymmetric synthesis, and the development of novel agrochemicals and materials for organic electronics are particularly promising avenues for future research. As our understanding of the unique interplay between the trifluoromethyl group and the pyridine ring deepens, so too will our ability to rationally design and synthesize the next generation of high-performance molecules based on this privileged scaffold.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. [Link]

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions. 150. Fluoride-induced nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393-395. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

-

Pipzine Chemicals. (n.d.). 3-(Trifluoromethyl)pyridine-2-carbaldehyde. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

-

ResearchGate. (2023). Synthesis, Reactions and application of chalcones: A systematic review. [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. [Link]

-

New Journal of Chemistry. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

-

Sci-Hub. (1984). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. [Link]

-

MDPI. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]

-

J-Stage. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Beilstein Journals. (2011). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]

-

MDPI. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. [Link]

-

IP.com. (n.d.). Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof. [Link]

-

ScienceDirect. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

ResearchGate. (2022). Synthesis of pyridine thiosemicarbazone (PTSC) derivatives (i)... [Link]

-

YouTube. (2019). The Wittig reaction. [Link]

-

Beilstein Journals. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. [Link]

-

NIH. (2015). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. [Link]

-

PubMed. (1997). Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. [Link]

-

ResearchGate. (2022). Medicinal Importance of Thiosemicarbazones with special reference to their Mixed ligand and Mixed metal complexes: A Review. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. mdpi.com [mdpi.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]

- 12. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 14. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wittig Reaction [organic-chemistry.org]

Biological activity of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

An In-Depth Technical Guide to the Biological Activity of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

Executive Summary

This compound is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring a trifluoromethyl group on a pyridine ring linked to a benzaldehyde moiety, provides a unique combination of physicochemical properties that are highly advantageous for developing bioactive molecules. The trifluoromethyl (-CF3) group is particularly notable for its ability to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive analysis of the compound's synthesis, physicochemical characteristics, and, most importantly, its demonstrated and potential biological activities. We will delve into its role as a scaffold for potent enzyme inhibitors, particularly in anticancer research targeting PARP enzymes, and explore its utility in developing novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this versatile chemical entity.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

In modern drug design, the incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a well-established strategy to optimize the pharmacological profile of a lead compound.[2] The -CF3 group can profoundly influence a molecule's lipophilicity, pKa, and conformational behavior, often leading to improved efficacy and pharmacokinetics.[2] When this group is part of a pyridine ring, it forms the trifluoromethylpyridine (TFMP) scaffold, a key structural motif found in numerous active pharmaceutical and agrochemical ingredients.[3][4]

This compound represents a pivotal intermediate that combines the benefits of the TFMP scaffold with the reactive potential of an aldehyde group. This unique combination allows for its elaboration into a diverse array of more complex molecules, making it a valuable starting point for discovery campaigns across multiple therapeutic areas. Research has highlighted that derivatives of this compound exhibit significant potential in oncology and infectious diseases, primarily through targeted enzyme inhibition.[1]

Physicochemical Properties and Synthetic Strategy

The compound is a solid at room temperature with a defined melting point, indicative of its purity and stability.[5] Its primary utility lies in its role as a versatile synthetic intermediate.

| Property | Value | Reference |

| CAS Number | 871252-64-1 | [5] |

| Molecular Formula | C13H8F3NO | [5] |

| Molecular Weight | 251.21 g/mol | [5] |

| Physical Form | Solid | [5] |

| Melting Point | 92 - 94 °C | [5] |

Rationale for Synthetic Accessibility

The synthesis of this compound and its analogs typically leverages modern cross-coupling reactions, which offer a robust and modular approach to its construction. A common strategy involves a Suzuki coupling between a boronic acid derivative of benzaldehyde and a halogenated 5-(trifluoromethyl)pyridine. This method is favored in drug discovery for its reliability, functional group tolerance, and the commercial availability of diverse starting materials, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Core Biological Activity: A Scaffold for Potent Enzyme Inhibitors

The true value of this compound is realized in the biological activities of its derivatives. The scaffold has proven to be particularly effective in the design of inhibitors for enzymes critical to disease pathogenesis.

Anticancer Potential: Targeting PARP for Synthetic Lethality

One of the most promising applications for this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes, especially PARP-1 and PARP-2, are central to the DNA single-strand break repair pathway. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is already compromised. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality," where the accumulation of DNA damage leads to selective cell death, while healthy cells remain largely unaffected.[1]

Derivatives of this compound have demonstrated potent, low-nanomolar inhibitory activity against PARP enzymes.[1] The trifluoromethyl group is critical here, as it enhances binding affinity within the enzyme's active site, likely through favorable interactions with amino acid residues.[1]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a standardized, non-radioactive method for assessing the inhibitory potential of a compound against PARP-1.

-

Principle: A chemiluminescent immunoassay to quantify the synthesis of poly(ADP-ribose) (PAR) by recombinant human PARP-1 enzyme in a 96-well plate format.

-

Materials:

-

Recombinant Human PARP-1 Enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA (provided in commercial kits)

-

Anti-PAR monoclonal antibody

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Test compound (e.g., a derivative of this compound)

-

Positive control inhibitor (e.g., Olaparib)

-

-

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., 1 nM to 10 µM).

-

Reaction Setup: To each well of the histone-coated plate, add the PARP-1 enzyme, activated DNA, and the test compound or control.

-

Initiation: Initiate the PARP reaction by adding a mixture containing biotinylated NAD+. Incubate for 60 minutes at room temperature. The enzyme will use NAD+ to synthesize PAR onto the histone proteins coated on the plate.

-

Detection: Wash the plate to remove unreacted components. Add the anti-PAR antibody and incubate to allow binding to the newly synthesized PAR.

-

Signal Generation: Wash the plate again, then add Streptavidin-HRP conjugate, which binds to the biotinylated PAR.

-

Readout: After a final wash, add the chemiluminescent substrate. Immediately measure the light output using a luminometer.

-

Data Analysis: The signal is inversely proportional to PARP-1 inhibition. Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic curve. A low IC50 value indicates strong inhibitory activity.[1]

-

Antimicrobial Activity

The TFMP scaffold is also being investigated for its antimicrobial properties.[1] The lipophilic nature of the trifluoromethyl group is thought to enhance the compound's ability to penetrate the cell membranes of pathogens.[1] While the precise mechanism can vary, potential modes of action include the disruption of critical enzymatic pathways or interference with cell wall integrity. Studies on related compounds have demonstrated efficacy against a range of pathogens, including resistant bacterial strains.[1] For example, some (trifluoromethyl)pyridine derivatives have shown specific activity against pathogens like Chlamydia trachomatis.[6]

| Derivative Type | Target Organism | Efficacy Metric (Example) | Reference |

| Benzaldehyde Derivative A | Escherichia coli | 15 mm Inhibition Zone | [1] |

| Related Derivative B | Staphylococcus aureus | 18 mm Inhibition Zone | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of a compound against a bacterial strain.

-

Principle: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

-

-

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate across 10 columns (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Controls: Designate column 11 as a positive control (broth + inoculum, no compound) and column 12 as a negative control (broth only).

-

Inoculation: Add the standardized bacterial inoculum to wells in columns 1 through 11. Do not inoculate the negative control wells.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The positive control well should be turbid, and the negative control well should be clear.

-

Preclinical Development and Future Outlook

While this compound is primarily a synthetic intermediate, the journey of its derivatives from discovery to a potential therapeutic requires a structured preclinical evaluation. The aldehyde functional group, while useful for synthesis, can be metabolically labile and may require modification or protection in a final drug candidate to ensure stability.[7]

Future Directions

The this compound scaffold is a rich platform for further discovery. Future research should focus on:

-

Target Expansion: Exploring the activity of its derivatives against other clinically relevant enzymes, such as kinases or proteases.

-

Structure-Activity Relationship (SAR) Deepening: Systematically modifying the benzaldehyde portion and the substitution pattern on the pyridine ring to optimize potency and selectivity.

-

Prodrug Strategies: Designing prodrugs of highly active derivatives to improve oral bioavailability and pharmacokinetic profiles.

-

Antiviral and Antiprotozoal Screening: Given the broad bioactivity of pyridine analogs, screening against viruses and parasites like Plasmodium falciparum or Leishmania donovani could uncover new therapeutic applications.[8]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic starting point for the development of next-generation therapeutics and agrochemicals. Its trifluoromethylpyridine core imparts desirable properties that have been successfully leveraged to create potent inhibitors of key enzymes like PARP. The demonstrated anticancer and antimicrobial potential of its derivatives validates this scaffold as a high-value asset in drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile and powerful molecular framework.

References

-

Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198–214. [Link]

- Abdulmalik, O., et al. (2021). Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease.

-

Tsukamoto, Y., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. National Institutes of Health (NIH). [Link]

-

Bakunova, S. M., et al. (2009). Synthesis and antiprotozoal activity of pyridyl analogues of pentamidine. Journal of Medicinal Chemistry, 52(15), 4657–4667. [Link]

-

Alves, M. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1089. [Link]

-

Willcox, S., et al. (2012). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 55(18), 7950–7963. [Link]

Sources

- 1. This compound | 871252-64-1 | Benchchem [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | 871252-64-1 [sigmaaldrich.com]

- 6. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease - Google Patents [patents.google.com]

- 8. Synthesis and antiprotozoal activity of pyridyl analogues of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Within this context, the 2-aryl-5-(trifluoromethyl)pyridine motif has emerged as a privileged structure, present in a growing number of clinical and preclinical compounds. At the heart of the synthesis of many such molecules lies a versatile and highly valuable intermediate: 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde . This technical guide provides an in-depth exploration of the synthesis, chemical utility, and strategic applications of this key building block in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. The trifluoromethyl group, in particular, can significantly enhance a compound's binding affinity and selectivity for specific biological targets[1].

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 871252-64-1 | [1] |

| Molecular Formula | C₁₃H₈F₃NO | [1] |

| Molecular Weight | 251.21 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 92 - 94 °C | [1] |

Core Synthesis: Constructing the 2-Aryl-5-(Trifluoromethyl)Pyridine Scaffold

The primary and most efficient method for the synthesis of this compound relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for the construction of biaryl systems.

The general strategy involves the coupling of a pyridine-based electrophile with a phenyl-based boronic acid or ester. In this case, the most common precursors are 2-chloro-5-(trifluoromethyl)pyridine and a protected form of 4-formylphenylboronic acid, such as the pinacol ester, to prevent unwanted side reactions of the aldehyde functionality.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and 4-formylphenylboronic acid pinacol ester (1.2 eq) in a mixture of dioxane and water (e.g., 4:1 v/v), add a suitable base such as sodium carbonate (2.0 eq).

-

Catalyst Addition: Degas the mixture with argon or nitrogen for 15-20 minutes. Subsequently, add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Causality behind Experimental Choices: The choice of a pinacol ester of the boronic acid is crucial to prevent self-condensation or other side reactions involving the aldehyde group under the basic reaction conditions. The dppf ligand on the palladium catalyst is often effective for cross-coupling reactions involving heteroaromatic chlorides due to its electron-rich nature and wide bite angle, which promotes the reductive elimination step.

Key Reactions and Synthetic Utility

The aldehyde functionality of this compound serves as a versatile synthetic handle for the construction of more complex molecular architectures. Two of the most significant transformations in medicinal chemistry are reductive amination and the formation of hydrazones.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine (Schiff base) from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

This reaction is fundamental in drug discovery for introducing a wide variety of amine-containing fragments, which can serve as key pharmacophoric elements or points for further diversification.

Hydrazone Formation: Scaffolds for Enzyme Inhibitors

The condensation of this compound with hydrazides or hydrazines yields stable hydrazone derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Notably, hydrazones are prominent scaffolds in the design of various enzyme inhibitors[2].

The synthesis is typically a straightforward acid-catalyzed condensation reaction.

Detailed Experimental Protocol: Hydrazone Synthesis

-